A549 Cytotoxicity vs. 4-Fluorophenyl Analog
The 4-(4-methylphenyl)piperazin-1-yl core, which constitutes the non-ethanol portion of the target compound, exhibited an IC₅₀ of 11.03 ± 1.96 µM against A549 non-small-cell lung cancer cells [1]. In contrast, the 4-(4-fluorophenyl)piperazin-1-yl analog (6e) was significantly less potent (IC₅₀ = 92.71 ± 23.90 µM), representing an 8.4-fold loss in activity [1]. The 4-(4-methoxyphenyl) analog (6d) showed intermediate activity (IC₅₀ = 13.13 ± 1.21 µM), while the unsubstituted 4-phenylpiperazin-1-yl analog (6b) displayed an IC₅₀ of 21.38 ± 14.39 µM [1]. All compounds were inactive against HepG2 cells (IC₅₀ > 200 µM), indicating cell-line selectivity [1].
| Evidence Dimension | Cytotoxicity IC₅₀ against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 11.03 ± 1.96 µM (for 4-(4-methylphenyl)piperazin-1-yl fragment; compound 6c) |
| Comparator Or Baseline | 4-(4-fluorophenyl)piperazin-1-yl (6e): 92.71 ± 23.90 µM; 4-(4-methoxyphenyl)piperazin-1-yl (6d): 13.13 ± 1.21 µM; 4-phenylpiperazin-1-yl (6b): 21.38 ± 14.39 µM |
| Quantified Difference | 8.4-fold more potent vs. 4-fluoro analog; 1.2-fold vs. 4-methoxy analog; 1.9-fold vs. unsubstituted phenyl analog |
| Conditions | MTT assay; A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines; all comparators tested under identical conditions in a single study (Molecules 2018, 23, 1980) |
Why This Matters
This data provides a direct rank-order potency comparison across four N-arylpiperazine substituents in the same assay, enabling rational selection of the 4-methylphenyl derivative for anticancer screening programs where A549 potency is a key endpoint.
- [1] Molecules 2018, 23(9), 1980; Table 1. IC50 values of piperazine derivatives against A549 and HepG2 cell lines. https://pmc.ncbi.nlm.nih.gov/articles/PMC6222878/table/molecules-23-01980-t001/ View Source
